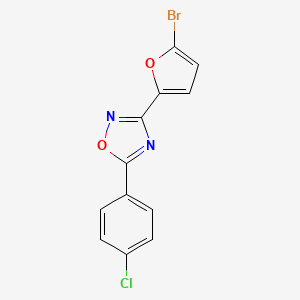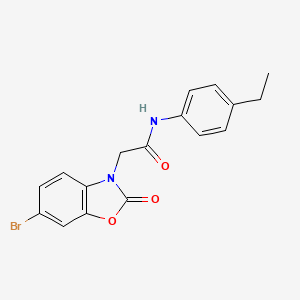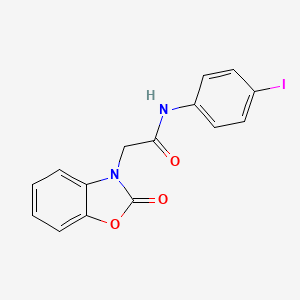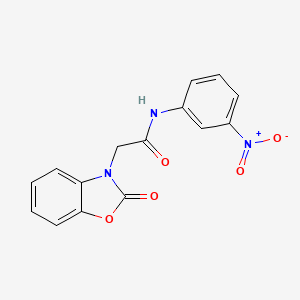
3-(5-Bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(5-Bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromofuran and chlorophenyl groups attached to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan and phenyl rings.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the chlorophenyl group.
3-(5-Chlorofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but has a chlorine atom instead of bromine on the furan ring.
3-(5-Bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of chlorine on the phenyl ring.
Uniqueness
The uniqueness of 3-(5-Bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole lies in its specific combination of bromofuran and chlorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2O2/c13-10-6-5-9(17-10)11-15-12(18-16-11)7-1-3-8(14)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJUEHXCSJLRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3607172.png)
![N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3607175.png)
![ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B3607184.png)
![3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B3607185.png)
![diethyl 3-methyl-5-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B3607193.png)


![3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607238.png)
![4-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607239.png)

![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3607254.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3607258.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B3607262.png)
